molecular formula C₆nH₍₁₀n₊O₍₅n₊₁ B1146171 Maltodextrin CAS No. 9050-36-6

Maltodextrin

Katalognummer B1146171
CAS-Nummer: 9050-36-6
Molekulargewicht: 180.16
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

Maltodextrin is produced by hydrolysis process using enzyme catalyst . The hydrolysis process takes place by varying the enzyme concentrations and time . Resistant maltodextrin (RMD), derived from the heat treatment of corn starch, is a water-soluble fermentable functional fiber .


Molecular Structure Analysis

Maltodextrin is a relatively short-chain polymer, with commercial products containing an average of approximately 3 to 17 glucose units per chain . It is classified by a dextrose equivalent (DE), a number between 3 and 20 that corresponds to the number of free chain ends in a certain sample .


Chemical Reactions Analysis

Maltodextrin undergoes various chemical reactions. For instance, in the presence of sufficient oxidant and catalyst, maltodextrin molecules allow for more reaction sites with hydroxyl radicals, subsequently generating a higher degree of oxidation .


Physical And Chemical Properties Analysis

Maltodextrin is a water-soluble white powder with a neutral taste . It has a high solubility in water and is slightly soluble to insoluble in anhydrous alcohol . Its physical properties like intrinsic viscosity and average molecular mass depend on the production process as well as on the starch used for production .

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Effects

Alpha-Maltose, as a product of the digestion process facilitated by alpha-amylase, contributes to elevated blood glucose levels and postprandial hyperglycemia . Scientists are being urged to target α-amylase and create inhibitors that can slow down the release of glucose from carbohydrate chains and prolong its absorption, thereby resulting in lower postprandial plasma glucose levels .

Digestion and Metabolism

Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . This process is crucial for the metabolism of carbohydrates in our body.

Thermostable Amylolytic Enzymes

Thermostable amylolytic enzymes are being investigated to improve industrial processes of starch degradation . Alpha-Maltose is a useful product in these processes for the production of valuable products like glucose, crystalline dextrose, dextrose syrup, maltose, and maltodextrins .

Maltose Utilization Pathway in Bacteria

Periplasmic α-amylase MalS, which belongs to glycoside hydrolase (GH) family 13 subfamily 19, is an integral component of the maltose utilization pathway in Escherichia coli K12 . This enzyme is used among Enterobacteriaceae for the effective utilization of maltodextrin .

Structural Studies

The crystal structure of MalS from E. coli reveals that it has unique structural features of circularly permutated domains and a possible CBM69 . This provides insights into the structural aspects of the crucial therapeutic target, α-amylases, in addition to their interactions with inhibitors .

Polysaccharide Binding

MalS exhibits a high binding affinity for polysaccharides such as glycogen and amylopectin . This property can be utilized in various biotechnological applications.

Wirkmechanismus

Target of Action

Alpha-Maltose, also known as Maltodextrin or Maltose, primarily targets the enzyme alpha-amylase . Alpha-amylase is a metalloenzyme that facilitates digestion by breaking down polysaccharides into smaller molecules such as maltose and maltotriose . It contributes to elevated blood glucose levels and postprandial hyperglycemia .

Mode of Action

Alpha-Maltose interacts with alpha-amylase through a process known as hydrolysis . This process involves the cleavage of alpha bonds of large, alpha-linked polysaccharides, such as starch and glycogen, yielding shorter chains thereof, dextrins, and maltose . Alpha-amylase is believed to be an endo-acting amylase which hydrolyzes alpha-(1-4) glycosidic bonds of the starch polymers internally .

Biochemical Pathways

The primary biochemical pathway affected by alpha-Maltose is the starch and glycogen digestion pathway . Alpha-Maltose, through its interaction with alpha-amylase, facilitates the breakdown of these large polysaccharides into smaller, more manageable molecules. This process results in the production of maltose and maltotriose, which can then be further metabolized by the body .

Result of Action

The primary result of alpha-Maltose’s action is the production of maltose and maltotriose from the digestion of starch and glycogen . These smaller molecules can then be further metabolized by the body to produce glucose, which is a vital energy source for cells .

Action Environment

The action of alpha-Maltose is influenced by various environmental factors. For instance, the presence and concentration of alpha-amylase, the enzyme that alpha-Maltose interacts with, can affect the rate at which alpha-Maltose is produced . Additionally, factors such as pH and temperature can influence the activity of alpha-amylase and, consequently, the production of alpha-Maltose .

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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Product Name

alpha-Maltose

CAS RN

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Record name Maltodextrin
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Record name Amylodextrin
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Melting Point

240 °C
Record name Maltodextrin
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Q & A

Q1: What is the molecular formula and weight of maltodextrin?

A1: Maltodextrin, being a mixture of glucose polymers, doesn't have a fixed molecular formula or weight. Its composition can vary depending on the source starch and degree of hydrolysis, expressed as Dextrose Equivalent (DE). Generally, it's represented as [(C6H10O5)nH2O], where 'n' represents the number of glucose units. []

Q2: How does the Dextrose Equivalent (DE) value relate to the properties of maltodextrin?

A2: DE reflects the degree of hydrolysis of starch, influencing maltodextrin's sweetness, viscosity, and molecular weight. Higher DE signifies shorter chains, increased sweetness, and lower viscosity. For instance, a DE 4-7 maltodextrin exhibits higher viscosity than a DE 16.5-19.5 maltodextrin. []

Q3: Are there specific spectroscopic techniques used to analyze maltodextrin?

A3: While spectroscopic data is not extensively discussed in the provided papers, High-Performance Liquid Chromatography (HPLC) is a common technique to analyze the chain length distribution of maltodextrin, revealing the presence of glucose, maltose, oligosaccharides, and dextrins. []

Q4: How does maltodextrin influence the stability of encapsulated compounds?

A4: Maltodextrin acts as an effective wall material in encapsulation, protecting sensitive compounds. For example, adding maltodextrin to spray-dried liposomes prevents breakdown during drying and rehydration. [] Similarly, it enhances the storage stability of dried fruit foams by preserving anthocyanins, ascorbic acid, color, and texture. []

Q5: Does the molecular weight of maltodextrin affect its protective ability in encapsulation?

A5: Yes, the molecular weight, reflected in the DE value, influences the pore size of the maltodextrin matrix, impacting oxygen diffusion and oxidation rates. For example, maltodextrins with added mono and disaccharides, resulting in a DE of 25, showed improved encapsulation of β-carotene compared to single maltodextrins with the same DE. []

Q6: How does maltodextrin affect the physical properties of food products?

A6: Maltodextrin can modify the texture and mouthfeel of food products. For instance, substituting wheat flour with maltodextrin in ‘Bahulu’ cake resulted in decreased specific volume and increased hardness, springiness, gumminess, and chewiness. []

Q7: How is maltodextrin utilized in the food industry?

A7: Maltodextrin finds widespread use in the food industry as a bulking agent, thickener, sweetener, and carrier for flavors and colors. Its ability to improve texture, enhance shelf life, and provide a smooth mouthfeel makes it a versatile food ingredient. [, ]

Q8: Does maltodextrin have any applications outside the food industry?

A8: While primarily used in food, maltodextrin's properties make it suitable for other applications. It can be used as a binder in ceramic processing, enhancing the properties of aqueous alumina suspensions. []

Q9: Are there any reported effects of maltodextrin on athletic performance?

A9: Research suggests that maltodextrin supplementation might enhance athletic performance. For instance, maltodextrin intake before a simulated mountain biking competition led to reduced completion times. In laboratory settings, it increased power output at the ventilatory threshold. []

Q10: Is maltodextrin generally considered safe for consumption?

A10: Maltodextrin is generally recognized as safe (GRAS) by the FDA for use in food. Studies on the safety of a maltodextrin-containing beverage showed no adverse effects even with long-term or excessive intake. []

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